1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol

Lipophilicity Physicochemical profiling Membrane permeability

1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol (CAS 1559671-81-6) is a substituted cyclopentanol amino alcohol with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol. Its structure comprises a 3-methylcyclopentan-1-ol core bearing a 1-amino-2-methylbutan-2-yl side chain at the 1-position, yielding a compound with two hydrogen bond donors, two hydrogen bond acceptors, three rotatable bonds, a topological polar surface area (TPSA) of 46.25 Ų, and a computed LogP of 1.91.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13164597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCC(C)(CN)C1(CCC(C1)C)O
InChIInChI=1S/C11H23NO/c1-4-10(3,8-12)11(13)6-5-9(2)7-11/h9,13H,4-8,12H2,1-3H3
InChIKeyQPINGJCXYJCPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol (CAS 1559671-81-6) is a substituted cyclopentanol amino alcohol with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . Its structure comprises a 3-methylcyclopentan-1-ol core bearing a 1-amino-2-methylbutan-2-yl side chain at the 1-position, yielding a compound with two hydrogen bond donors, two hydrogen bond acceptors, three rotatable bonds, a topological polar surface area (TPSA) of 46.25 Ų, and a computed LogP of 1.91 . The compound is supplied as a research chemical at a minimum purity of 95% and is structurally related to intermediates employed in cyclopentane-based neuraminidase inhibitor programs [1].

Why 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol Cannot Be Replaced by In-Class Cyclopentanol Amino Alcohols Without Experimental Validation


Within the C₁₀–C₁₁ cyclopentanol amino alcohol series, seemingly minor structural variations—methyl group position on the cyclopentane ring, side-chain branching, and alkyl chain length—produce measurable differences in lipophilicity (LogP), molecular weight, and steric topology that directly influence membrane permeability, target binding, and metabolic stability [1]. The 3-methyl regioisomer (target compound) exhibits a computed LogP of 1.91, a significant increase over the 1.67 LogP of the des-methyl analog 1-(1-amino-2-methylbutan-2-yl)cyclopentan-1-ol (CAS 1506794-12-2), and differs in ring-substitution geometry from the 2-methyl regioisomer (CAS 1558995-00-8) . These physicochemical and steric distinctions mean that interchange without re-optimization of reaction conditions, biological assay parameters, or pharmacokinetic models carries a material risk of divergent outcomes. The quantitative evidence below establishes the specific, verifiable dimensions along which this compound differentiates from its closest commercially available analogs.

Quantitative Differentiation Evidence for 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 3-Methyl Substitution Increases Computed LogP by 0.25 Units Versus the Des-Methyl Cyclopentanol Analog

The target compound, bearing a 3-methyl substituent on the cyclopentanol ring, has a computed LogP of 1.91, compared with 1.67 for the des-methyl analog 1-(1-amino-2-methylbutan-2-yl)cyclopentan-1-ol (CAS 1506794-12-2) . This 0.25 LogP unit increase corresponds to an approximately 1.8-fold higher predicted octanol-water partition coefficient, indicative of enhanced membrane permeability potential. The TPSA remains identical at 46.25 Ų for both compounds, meaning the lipophilicity gain is achieved without sacrificing polar surface area—a combination that is non-trivial for optimizing blood-brain barrier penetration or cellular uptake in intact-cell assays.

Lipophilicity Physicochemical profiling Membrane permeability

Regioisomeric Differentiation: 3-Methyl Versus 2-Methyl Cyclopentanol Substitution Defines Distinct Steric and Electronic Environments

The target compound (3-methylcyclopentan-1-ol core) and its 2-methyl regioisomer 1-(1-amino-2-methylbutan-2-yl)-2-methylcyclopentan-1-ol (CAS 1558995-00-8) share identical molecular formula (C₁₁H₂₃NO) and molecular weight (185.31), yet the methyl group position differs: C3 versus C2 on the cyclopentane ring . This positional difference alters the spatial relationship between the methyl substituent and the tertiary alcohol at C1, affecting both the steric environment around the hydrogen-bond-donating hydroxyl group and the conformational preferences of the cyclopentane ring. In the broader cyclopentane neuraminidase inhibitor series, substitution position on the ring has been shown to modulate inhibitory potency by >100-fold, as demonstrated by Chand et al. (2004) where diastereomeric purity at C-1 and C-1′ chiral centers significantly altered IC₅₀ values against influenza neuraminidase [1]. While direct comparative biological data for these specific regioisomers is not publicly available, the precedent from the cyclopentane neuraminidase inhibitor pharmacophore establishes that ring substitution position is a critical determinant of biological activity.

Regioisomerism Structure-activity relationship Steric effects

Molecular Weight and Side-Chain Topology Differentiation Versus Shorter-Chain Amino Alcohol Analogs

The target compound (MW 185.31; C₁₁H₂₃NO) contains a 2-methylbutan-2-yl side chain, whereas the structurally related analog 1-(1-amino-2-methylpropan-2-yl)cyclopentan-1-ol (CAS 1501072-85-0) bears a shorter 2-methylpropan-2-yl chain, resulting in a lower molecular weight of 157.25 (C₉H₁₉NO)—a difference of 28.06 Da, corresponding to two methylene units [1]. This MW increment places the target compound closer to the optimal range for fragment-to-lead optimization (typically MW 150–300) while providing additional hydrophobic surface area that may enhance target complementarity. The extended side chain also increases the number of rotatable bonds from 2 (shorter analog, estimated) to 3 (target compound), which can influence entropic penalties upon binding .

Molecular weight optimization Side-chain engineering Fragment-based drug design

Pharmacophore Relevance: Structural Relationship to Cyclopentane-Based Influenza Neuraminidase Inhibitors

The target compound's 1-(1-amino-2-methylbutan-2-yl) side chain motif is structurally homologous to the 1-acetylamino-2-ethylbutyl substituent found in peramivir (BCX-1812, RWJ-270201), a clinically approved cyclopentane neuraminidase inhibitor with an IC₅₀ of approximately 1 nM against influenza neuraminidase [1]. Peramivir's structure comprises a 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-guanidino-2-hydroxycyclopentanecarboxylic acid core, wherein the 2-ethylbutyl side chain topology is directly mirrored in the target compound's 2-methylbutan-2-yl group. In the multisubstituted cyclopentane amide series reported by Chand et al. (2004), compounds bearing branched alkyl side chains at the cyclopentane 3-position achieved neuraminidase A IC₅₀ values as low as 15 nM, while improper substitution or stereochemistry yielded IC₅₀ values >9 μM—a >600-fold potency range governed by precise structural features [2]. Although the target compound itself lacks the carboxylic acid and guanidino groups required for potent neuraminidase inhibition, its amino alcohol core represents a key intermediate scaffold from which these pharmacophoric elements can be elaborated.

Neuraminidase inhibition Antiviral drug design Pharmacophore mapping

Commercial Availability and Purity Benchmarking: Discontinued Status of Reference Batch Creates Procurement Urgency

The reference batch 3D-JMC67181 (CymitQuimica/Biosynth) associated with J. Med. Chem. characterization is listed as discontinued in both 10 mg and 100 mg quantities . The Leyan catalog (Product No. 2088318) currently lists the compound at 95% purity with inquiry-based pricing for 1 g, 5 g, and 10 g scales . In contrast, the 2-methyl regioisomer (CAS 1558995-00-8) and the des-methyl analog (CAS 1506794-12-2) are available from multiple vendors, potentially reducing supply risk for those analogs but also indicating that the 3-methyl variant is a scarcer chemical entity with fewer alternative sources. Users requiring the specific 3-methyl substitution pattern for SAR continuity or patent-specific intermediate work have a narrowing procurement window.

Chemical sourcing Supply chain Reference standard

High-Value Application Scenarios for 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting Influenza Neuraminidase or Related Viral Enzymes

The compound's 1-(1-amino-2-methylbutan-2-yl) side chain topology directly mirrors the 1-acetylamino-2-ethylbutyl pharmacophoric element of peramivir (IC₅₀ = 1 nM against influenza neuraminidase) . Its 3-methylcyclopentanol core provides a functionalized scaffold for introducing the carboxylic acid and guanidino groups required for potent inhibition, as demonstrated by Chand et al. (2004) where multisubstituted cyclopentane amides achieved IC₅₀ values of 15–80 nM against neuraminidase A [1]. The 0.25 LogP increase over the des-methyl analog may confer improved membrane penetration in cell-based antiviral assays.

Fragment-Based Drug Discovery Requiring Pre-Functionalized Cyclopentane Building Blocks

With a molecular weight of 185.31 and a computed LogP of 1.91, this compound occupies a favorable fragment chemical space (MW < 250, LogP < 3) . Its three rotatable bonds and two hydrogen bond donors/acceptors provide balanced flexibility and polarity for fragment growing or merging strategies. The 3-methyl substitution differentiates it from the more common 2-methyl regioisomer [1], offering a distinct vector for fragment elaboration not accessible with off-the-shelf 2-substituted cyclopentanol analogs.

Process Chemistry and Analytical Method Development for Cyclopentane Neuraminidase Inhibitor Intermediates

The compound serves as a reference standard or intermediate for synthetic route development toward cyclopentane-based neuraminidase inhibitors. Its 95% purity specification is adequate for intermediate-stage chemistry. Given the discontinued status of the JMC-characterized reference batch (3D-JMC67181) [1], laboratories maintaining continuity with published synthetic protocols must secure inventory from remaining active suppliers to avoid supply-chain disruption.

Computational Chemistry and Pharmacophore Modeling Studies

The compound's defined TPSA (46.25 Ų), LogP (1.91), and hydrogen bond donor/acceptor profile make it suitable for validating in silico models of blood-brain barrier penetration or cellular permeability within the cyclopentanol amino alcohol chemical space. The regioisomeric pair (3-methyl vs 2-methyl) provides a controlled test case for evaluating how methyl group position influences computed versus experimental property correlations in pharmacokinetic prediction models.

Quote Request

Request a Quote for 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.